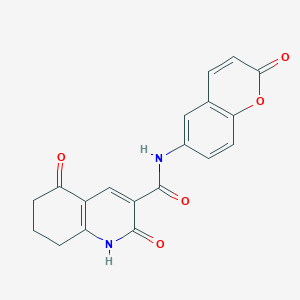![molecular formula C17H22N2O4S B5365931 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine, also known as SNC-121, is a selective agonist of the delta-opioid receptor. It is a chemical compound that has been studied for its potential use in pain management, drug addiction treatment, and other medical applications. In
作用机制
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine is a selective agonist of the delta-opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. Activation of the delta-opioid receptor by this compound leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its interaction with the delta-opioid receptor. In addition to its analgesic effects, this compound has been shown to have anti-inflammatory effects, to reduce anxiety-like behavior in animal models, and to enhance cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine has several advantages as a research tool, including its selectivity for the delta-opioid receptor, its ability to produce analgesic effects without the side effects associated with other opioid drugs, and its potential use in the treatment of drug addiction and other medical conditions. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects at high doses.
未来方向
There are several possible future directions for research on 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Another area of research is the investigation of the role of the delta-opioid receptor in pain management and drug addiction, and the potential use of this compound and other delta-opioid receptor agonists in the treatment of these conditions. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its potential use in the treatment of psychiatric disorders and neurodegenerative diseases.
合成方法
The synthesis of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine involves a series of chemical reactions that begin with the preparation of 3,5-dimethyl-4-isoxazolecarboxylic acid. This acid is then converted to the corresponding sulfonyl chloride, which is reacted with 3-methoxyaniline to form the sulfonamide intermediate. The final step involves the cyclization of the sulfonamide with piperidine to produce this compound.
科学研究应用
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine has been studied extensively for its potential use in pain management and drug addiction treatment. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine. Other potential medical applications of this compound include the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
4-[2-(3-methoxyphenyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12-17(13(2)23-18-12)24(20,21)19-10-5-4-9-16(19)14-7-6-8-15(11-14)22-3/h6-8,11,16H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXBMGSJNIXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)
![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)


![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)